(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Overview
Description
Thiophene-based compounds are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene derivatives show a variety of properties and applications. They are essential heterocyclic compounds .Scientific Research Applications
Catalytic Applications and Synthesis
- The research conducted by Gabriele et al. (2006) explored a novel synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This process demonstrates a significant degree of stereoselectivity, with the Z isomers being preferentially or exclusively formed, establishing a foundation for the synthetic utility of related compounds in organic chemistry Gabriele et al., 2006.
Photocatalytic Degradation
- Mahalakshmi et al. (2007) investigated the photocatalytic degradation of carbofuran, a compound structurally related to the given chemical, using semiconductor oxides. This study highlights the potential for using related compounds in environmental cleanup and degradation of pollutants through photocatalytic processes Mahalakshmi et al., 2007.
Organic Synthesis and Functionalization
- Cheng et al. (2010) and Dawood et al. (2007) provided insights into the synthesis of densely functionalized pyrroles and thiophenes, as well as benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives. These studies demonstrate the versatility of similar compounds in constructing complex organic molecules with potential applications in materials science and pharmaceuticals Cheng et al., 2010; Dawood et al., 2007.
Antimicrobial Applications
- Kheder and Mabkhot (2012) explored the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives anchored to the thieno[2,3-b]thiophene moiety, demonstrating promising antimicrobial properties. This suggests the potential use of structurally related compounds in developing new antimicrobial agents Kheder & Mabkhot, 2012.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It is known that thiophene derivatives can interact with biological targets in a variety of ways, often involving the formation of complexes with metal ions .
Biochemical Pathways
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they may have multiple molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDWOMFZFRBGL-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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